N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide
Description
N-(2-(1H-Pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide is a synthetic small molecule characterized by a pentanamide backbone bridging two heterocyclic moieties: a 4-fluorobenzo[d]thiazole and a pyrazole-ethyl group. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, enhances metabolic stability and binding specificity in drug design . The ethyl linker between pyrazole and pentanamide introduces conformational flexibility, which may optimize interactions with biological targets.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4OS/c1-2-3-8-15(23)22(12-11-21-10-5-9-19-21)17-20-16-13(18)6-4-7-14(16)24-17/h4-7,9-10H,2-3,8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGZDFTVAZGEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CCN1C=CC=N1)C2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₅FN₄OS
- Molecular Weight : 318.37 g/mol
- CAS Number : 1171763-14-6
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer properties. The following sections detail the findings from various studies.
Anticancer Activity
-
Mechanism of Action :
- Research indicates that compounds similar to this compound induce apoptosis in cancer cells through reactive oxygen species (ROS) generation. For instance, a related compound, DPB-5, demonstrated strong cytotoxicity mediated by ROS accumulation, leading to mitochondrial membrane potential disruption and caspase activation .
-
Cell Line Studies :
- In vitro studies have shown that benzothiazole derivatives exhibit selective cytotoxicity towards various cancer cell lines, including hepatoma and breast cancer cells. These compounds often show greater toxicity towards malignant cells compared to normal cells, indicating a potential for targeted cancer therapy .
- Case Studies :
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. The structural integrity of the synthesized compounds is confirmed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
Synthetic Route Example
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Pyrazole derivative + 4-fluorobenzo[d]thiazole | Formation of intermediate |
| 2 | Reaction with pentanoyl chloride | Final compound synthesis |
| 3 | Purification via HPLC | High purity product |
Pharmacological Implications
The biological activity of this compound suggests its potential use in developing new anticancer therapies. Its ability to selectively target cancer cells while sparing normal cells highlights its promise as a candidate for further pharmacological evaluation.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
Table 2: Comparative Bioactivity and Physical Data
Insights :
- Lipophilicity : The target compound’s predicted LogP (~3.2) suggests moderate solubility, intermediate between hydrophilic hydroxypentanamide () and lipophilic bromophenyl derivatives (9c) .
- Binding Affinity : While docking data for the target compound are unavailable, 9c’s strong α-glucosidase inhibition (-8.9 kcal/mol) implies that fluorobenzo[d]thiazole derivatives may similarly target enzymatic pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
